8-Bromo-2-cyclopropylquinoline-4-carboxylic acid
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Overview
Description
8-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 8th position and a cyclopropyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the bromination of 2-cyclopropylquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromo-2-cyclopropylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopropylquinoline-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Chloro-2-cyclopropylquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
8-Bromoquinoline-4-carboxylic acid: Lacks the cyclopropyl group, which can influence its overall stability and reactivity.
Uniqueness: 8-Bromo-2-cyclopropylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10BrNO2 |
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Molecular Weight |
292.13 g/mol |
IUPAC Name |
8-bromo-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2/c14-10-3-1-2-8-9(13(16)17)6-11(7-4-5-7)15-12(8)10/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
NCLFQQAYRZHSGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O |
Origin of Product |
United States |
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